molecular formula C19H18N4O3 B2388555 (3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 1903917-59-8

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No. B2388555
CAS RN: 1903917-59-8
M. Wt: 350.378
InChI Key: VSRCOBGOECTKTL-UHFFFAOYSA-N
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Description

(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking Study of Novel Compounds

The scientific research on "(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone" and related compounds has focused primarily on their synthesis and potential biological applications. A notable study in this area involved the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine structures. These compounds were tested for anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). One compound, in particular, exhibited significant potency. The study also explored the antibacterial and antifungal properties of these compounds, with promising results against pathogenic strains. Molecular docking studies supported the potential use of these compounds in overcoming microbial resistance to drugs (Katariya, Vennapu, & Shah, 2021).

Anticonvulsant and Sodium Channel Blocker Agents

Another line of research explored the synthesis of derivatives combining amino-triazine, benzo[d]isoxazol, and pyrrolidinyl methanone. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One derivative showed exceptional potency with a significantly higher protective index than the reference drug phenytoin, suggesting a mechanism of action related to sodium channel blockade (Malik & Khan, 2014).

Isoxazolopyridone Derivatives as Allosteric Metabotropic Glutamate Receptor 7 Antagonists

Isoxazolopyridone derivatives were discovered as allosteric antagonists of the metabotropic glutamate receptor 7 (mGluR7), offering a new avenue for research into central nervous system functions. These compounds, such as MDIP and MMPIP, inhibited intracellular Ca2+ mobilization and showed selective activity without significant effects on other mGluR subtypes. MMPIP, in particular, demonstrated inverse agonistic activity, suggesting its potential as a pharmacological tool for elucidating mGluR7's roles in CNS functions (Suzuki et al., 2007).

properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-2-6-18(21-13)25-15-7-9-23(12-15)19(24)16-10-17(26-22-16)14-5-3-8-20-11-14/h2-6,8,10-11,15H,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRCOBGOECTKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.